3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
CAS No.:
Cat. No.: VC16537952
Molecular Formula: C24H22FNO3
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one -](/images/structure/VC16537952.png)
Specification
Molecular Formula | C24H22FNO3 |
---|---|
Molecular Weight | 391.4 g/mol |
IUPAC Name | 3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one |
Standard InChI | InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2 |
Standard InChI Key | YWZUFJFIXFJKBD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Its molecular formula, , reflects the presence of a fluorophenyl group, a hydroxyphenyl moiety, and a β-lactam ring . The compound is registered under CAS number 302781-98-2 and is commonly referred to as desfluoro ezetimibe due to its structural relationship to ezetimibe (CAS 163222-33-1) .
Stereochemistry and Conformational Analysis
Desfluoro ezetimibe exhibits three stereocenters at the 3R, 4S, and 3S positions, which are critical for its molecular interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies have confirmed that the β-lactam ring adopts a planar conformation, while the hydroxyphenyl and fluorophenyl groups occupy axial and equatorial positions, respectively . This spatial arrangement influences the compound’s solubility and stability under varying pH conditions.
Physicochemical Properties
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 391.43 g/mol |
Melting Point | 168–170°C (decomposes) |
Solubility | Insoluble in water; soluble in DMSO, acetonitrile |
LogP (Partition Coefficient) | 3.2 ± 0.1 |
pKa | 9.1 (phenolic hydroxyl) |
These properties are derived from experimental data and computational modeling . The compound’s low water solubility necessitates the use of organic solvents during analytical testing.
Synthesis and Formation Pathways
Synthetic Route and Mechanism
Desfluoro ezetimibe is unintentionally formed during the synthesis of ezetimibe when aniline substitutes 4-fluoroaniline in the initial Schiff base formation step (Scheme 1) . This substitution eliminates the fluorine atom, leading to the desfluoro impurity. The reaction proceeds via the following steps:
-
Schiff Base Formation: Condensation of 4-hydroxybenzaldehyde with aniline yields 4-((phenylimino)methyl)phenol (desfluoro Eze-1).
-
Cbz Protection: The hydroxyl group is protected using benzyl chloroformate to form desfluoro Eze-2.
-
Ti-Mediated Coupling: Reaction with a titanium complex facilitates cyclization, forming the β-lactam ring (desfluoro Eze-5).
-
Borane Reduction: Stereoselective reduction introduces the hydroxypropyl side chain (desfluoro Eze-6).
-
Deprotection: Removal of the Cbz group yields desfluoro ezetimibe .
Analytical Characterization
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for quantifying desfluoro ezetimibe. Typical conditions include:
Parameter | Specification |
---|---|
Column | C18, 250 × 4.6 mm, 5 μm |
Mobile Phase A | Phosphate buffer (pH 7.5):acetonitrile (60:40) |
Mobile Phase B | Acetonitrile |
Flow Rate | 1.1 mL/min |
Detection | UV at 232 nm |
Retention Time | 14.2 min (desfluoro ezetimibe) |
Under these conditions, desfluoro ezetimibe elutes earlier than ezetimibe (16.8 min) due to reduced hydrophobicity .
Spectroscopic Profiling
Fourier-Transform Infrared Spectroscopy (FT-IR):
Nuclear Magnetic Resonance (NMR):
-
(400 MHz, DMSO-): δ 7.45–7.20 (m, aromatic H), 5.32 (s, OH), 4.15 (d, J = 6.8 Hz, CH), 3.92 (m, CHOH) .
Mass Spectrometry:
Pharmacological and Toxicological Profile
Biological Activity
Unlike ezetimibe, desfluoro ezetimibe lacks affinity for the Niemann-Pick C1-Like 1 (NPC1L1) protein, rendering it pharmacologically inactive . In vitro assays show no inhibition of cholesterol absorption at concentrations up to 100 μM.
Regulatory and Quality Control Considerations
Pharmacopeial Limits
The International Council for Harmonisation (ICH) Q3A guidelines stipulate a maximum allowable limit of 0.15% for desfluoro ezetimibe in ezetimibe drug substances . Batch rejection occurs if levels exceed this threshold.
Future Perspectives
Advancements in synthetic methodology, such as flow chemistry and enzyme-mediated catalysis, may suppress impurity formation. Additionally, hyperspectral imaging and machine learning algorithms could enhance real-time impurity detection during manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume